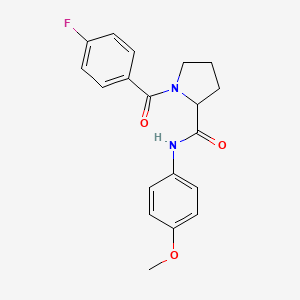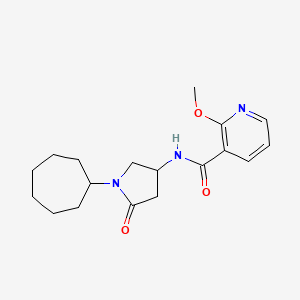![molecular formula C15H15N3O2S B6103916 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, commonly known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic agent that is widely used in scientific research. MNNG is a member of the nitrosamine family, which is known to cause DNA damage and mutations.
Mécanisme D'action
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide acts as a DNA alkylating agent, which means that it can add alkyl groups to nitrogen and oxygen atoms in DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other DNA damage. This compound is particularly effective at inducing G:C to A:T transitions, which are commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound exposure can cause a range of biochemical and physiological effects, including DNA damage, cell death, and changes in gene expression. This compound-induced DNA damage can lead to mutations and chromosomal abnormalities, which can contribute to the development of cancer. This compound exposure can also cause oxidative stress and inflammation, which can further damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent mutagenic activity, which allows for the efficient induction of mutations in a variety of organisms. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature. This compound can also induce a wide range of mutations, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, including the development of new methods for minimizing its toxicity and improving its specificity for inducing specific types of mutations. Researchers are also exploring the use of this compound in gene editing and gene therapy, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, researchers are investigating the role of this compound in environmental and occupational health, as exposure to nitrosamines like this compound is a potential risk factor for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with methanesulfonic acid. The reaction is typically carried out under acidic conditions and requires careful handling due to the potential explosive nature of the reactants. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is widely used in scientific research to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. The mutagenic properties of this compound make it a valuable tool for studying the genetic mechanisms of disease and cancer. This compound is also used in drug discovery and development to identify potential therapeutic targets and to evaluate the efficacy of new drugs.
Propriétés
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-7-18-10-14(16-15(18)8-11)12-4-3-5-13(9-12)17-21(2,19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIFNCCTQJLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)

![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)


![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)